n-(2-Fluorophenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(2-Fluorophenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further functionalized to introduce the 2-fluorophenyl and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
N-(2-Fluorophenyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with anticancer properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness
N-(2-Fluorophenyl)quinoxaline-6-carboxamide stands out due to its unique combination of a fluorophenyl group and a carboxamide moiety. This structural feature enhances its pharmacological profile, making it a versatile compound for various applications .
Properties
CAS No. |
5666-54-6 |
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Molecular Formula |
C15H10FN3O |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
N-(2-fluorophenyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H10FN3O/c16-11-3-1-2-4-12(11)19-15(20)10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20) |
InChI Key |
LTQQUIMQHVHGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)F |
Origin of Product |
United States |
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